2,6-Difluoro-3-nitropyridine hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

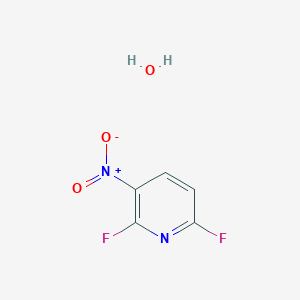

2,6-Difluoro-3-nitropyridine hydrate is an organic compound with the molecular formula C5H2F2N2O2·H2O It is a derivative of pyridine, where two fluorine atoms are substituted at the 2nd and 6th positions, and a nitro group is substituted at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-nitropyridine hydrate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine, which is further fluorinated to obtain 2,6-Difluoro-3-nitropyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). The reaction conditions are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Difluoro-3-nitropyridine hydrate undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups using reagents like ammonia or amines.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen.

Common Reagents and Conditions:

Substitution: Ammonia or amines in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Substitution: Formation of 2,6-difluoro-3-aminopyridine.

Reduction: Formation of 2,6-difluoro-3-aminopyridine.

Oxidation: Formation of various nitrogen oxides.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Building Block in Synthesis

2,6-Difluoro-3-nitropyridine hydrate serves as a crucial building block for synthesizing more complex fluorinated pyridines and other heterocyclic compounds. Its unique structure allows for selective transformations, making it valuable in organic synthesis processes.

2. Mechanism of Action

The compound's mechanism of action involves its interaction with various molecular targets. The presence of fluorine atoms enhances electron-withdrawing properties, reducing reactivity compared to non-fluorinated counterparts. This property is exploited in various reactions to achieve specific chemical transformations.

Biological Applications

1. Radiolabeled Compounds

Research indicates that this compound may be used in developing radiolabeled compounds for imaging and diagnostic purposes. Its ability to form stable complexes can be advantageous in medical imaging technologies.

2. Antimicrobial Activity

Studies have shown that pyridine derivatives exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have demonstrated activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Medical Applications

1. Pharmaceutical Intermediates

The compound is under investigation for its potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique chemical structure may facilitate the development of new therapeutic agents targeting various diseases.

2. Analgesic Properties

Research into related compounds indicates that derivatives of pyridine can exhibit analgesic effects. This suggests that this compound could be explored further for pain management solutions through structural modifications .

Industrial Applications

1. Agrochemicals Production

In the agrochemical industry, this compound can be utilized in the production of herbicides and pesticides. Its reactivity and stability make it suitable for developing effective agricultural chemicals.

2. Specialty Chemicals

The compound finds applications in producing specialty chemicals due to its unique properties, which allow for tailored synthesis routes that meet specific industrial needs .

Case Studies

Case Study 1: Synthesis of Fluorinated Pyridines

A recent study detailed the synthesis of various fluorinated pyridines using this compound as a starting material. The research highlighted the efficiency of the compound in generating diverse derivatives with tailored biological activities.

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity of pyridine derivatives against several bacterial strains. While direct testing on this compound was not conducted, related compounds showed promising results, indicating potential future studies on this specific hydrate.

Mecanismo De Acción

The mechanism of action of 2,6-Difluoro-3-nitropyridine hydrate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, making it less reactive than its non-fluorinated counterparts. This property is exploited in various chemical reactions to achieve selective transformations. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparación Con Compuestos Similares

2,6-Difluoropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitropyridine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

2,3,6-Trifluoropyridine: Contains an additional fluorine atom, which further alters its chemical properties.

Uniqueness: 2,6-Difluoro-3-nitropyridine hydrate is unique due to the combination of fluorine and nitro substituents, which impart distinct electronic and steric properties.

Actividad Biológica

2,6-Difluoro-3-nitropyridine hydrate is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two fluorine atoms and one nitro group. The presence of these functional groups influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The nitro group may undergo bioreduction in hypoxic tumor environments, leading to the formation of reactive intermediates that can damage cellular components.

Case Study: Effect on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability:

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Intermediate Formation : The reduction of the nitro group can lead to the formation of reactive species that interact with DNA and proteins.

- Membrane Disruption : The lipophilicity imparted by the fluorine atoms enhances membrane permeability, allowing for greater intracellular accumulation.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the chemical structure have been explored to improve potency and selectivity against target cells while minimizing toxicity to normal cells.

Propiedades

IUPAC Name |

2,6-difluoro-3-nitropyridine;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2.H2O/c6-4-2-1-3(9(10)11)5(7)8-4;/h1-2H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZLKMKSDMBFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])F)F.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.